[4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester
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Overview
Description
[4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester is a compound with diverse applications across several scientific disciplines, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of [4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester generally involves a series of organic synthesis steps. One common approach is through the acylation of cyclohexylamine derivatives. Typical reaction conditions include the use of a base (such as triethylamine) and solvents like dichloromethane or toluene to facilitate the reaction.
Initial step: : Conversion of cyclohexylamine to cyclohexyl acyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions.
Second step: : Reaction of the acyl chloride with 2-chloroacetic acid to form 2-chloroacetylamino cyclohexane.
Final step: : Coupling the product with benzyl chloroformate in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial synthesis may leverage continuous flow reactors for scalable production. The advantage of this method lies in its enhanced control over reaction parameters and improved safety profiles when handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of reactions, including:
Oxidation: : Leading to the formation of oxidized derivatives.
Reduction: : Yielding dechlorinated or reduced amide products.
Substitution: : Particularly nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: : Involves reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Employs nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
From oxidation: Oxidized esters or acids.
From reduction: Reduced amides or cyclohexylamine derivatives.
From substitution: Amino or thiocarbamate derivatives.
Scientific Research Applications
Chemistry
Reagent: : Used as an intermediate in the synthesis of more complex molecules.
Catalyst precursor: : Acts as a precursor for the formation of catalytic compounds.
Biology
Bioactive studies: : Examined for potential antimicrobial or antiviral properties.
Enzyme inhibitor: : Investigated for its ability to inhibit specific enzymes in biochemical pathways.
Medicine
Drug development: : Studied as a potential pharmacophore for designing new therapeutic agents.
Diagnostic marker: : Used in research for developing diagnostic assays.
Industry
Polymer synthesis: : Utilized in the production of specialty polymers.
Material science: : Employed in the development of advanced materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. Its carbamate ester group is particularly reactive, allowing it to form covalent bonds with amino acid residues in proteins, leading to inhibition or modification of enzyme activity. This reactivity is key to its biological and chemical functionalities.
Comparison with Similar Compounds
Similar Compounds
[4-(2-Bromo-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester
[4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester
[4-(2-Chloro-acetylamino)-cyclopentyl]-ethyl-carbamic acid benzyl ester
Uniqueness
The chlorine atom in [4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester enhances its reactivity in substitution reactions compared to its bromine or methyl-substituted analogs. Additionally, the cyclohexyl ring provides steric hindrance, which can influence its binding affinity and selectivity in biochemical applications.
Properties
IUPAC Name |
benzyl N-[4-[(2-chloroacetyl)amino]cyclohexyl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-2-21(18(23)24-13-14-6-4-3-5-7-14)16-10-8-15(9-11-16)20-17(22)12-19/h3-7,15-16H,2,8-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSMRJVDAHYVCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)NC(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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